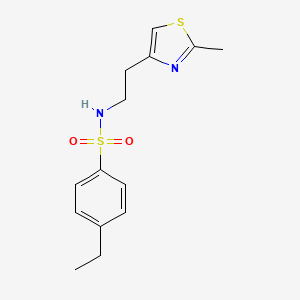

4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

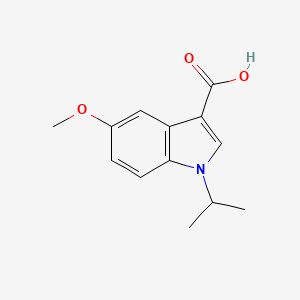

“4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide” is a chemical compound that likely contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been studied for their potential fungicidal activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives, have been synthesized and characterized by 1H NMR, 13C NMR, and HRMS .Wissenschaftliche Forschungsanwendungen

Potential Anticancer Activity

Sulfonamide derivatives have been synthesized and evaluated for their potential anticancer properties. A study by Sławiński et al. (2012) synthesized novel sulfonamide derivatives showing remarkable activity against several human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers (Sławiński et al., 2012). Another research by Tomorowicz et al. (2020) on novel benzenesulfonamide derivatives revealed significant cytotoxic activity against colon, breast, and cervical cancer cell lines (Tomorowicz et al., 2020).

Antimicrobial Properties

Sulfonamides incorporating antimicrobial moieties have been developed to enhance textile materials' UV protection and antimicrobial properties. Mohamed et al. (2020) detailed how these derivatives could be utilized as azo dyes for cotton fabrics, providing functional advantages like UV protection and antibacterial properties (Mohamed et al., 2020). Zani et al. (2009) synthesized hybrid molecules combining benzenesulfonamides with antimicrobial benzo[d]isothiazol-3-ones, showing moderate antibacterial properties against gram-positive bacteria (Zani et al., 2009).

Enzyme Inhibition for Therapeutic Applications

The synthesis and biochemical evaluation of sulfonamide derivatives as inhibitors of enzymes like kynurenine 3-hydroxylase have been explored. These inhibitors have potential therapeutic applications, including neuroprotective effects and modulation of metabolic pathways. Röver et al. (1997) discovered high-affinity inhibitors of kynurenine 3-hydroxylase, providing insights into the pathophysiological role of the kynurenine pathway (Röver et al., 1997).

Environmental Monitoring and Pollutant Analysis

The detection of sulfonamide compounds in environmental samples, such as soil and water, highlights their relevance in monitoring pollution and assessing ecological impacts. Speltini et al. (2016) developed a novel procedure for the simultaneous determination of emerging contaminants, including sulfonamides, in soil samples, facilitating environmental monitoring efforts (Speltini et al., 2016).

Eigenschaften

IUPAC Name |

4-ethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S2/c1-3-12-4-6-14(7-5-12)20(17,18)15-9-8-13-10-19-11(2)16-13/h4-7,10,15H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABBRVRRIFBDIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2658671.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile](/img/structure/B2658672.png)

![N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2658675.png)

![methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B2658678.png)

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2658680.png)

![Tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate](/img/structure/B2658685.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2658691.png)

![2-(benzylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658693.png)